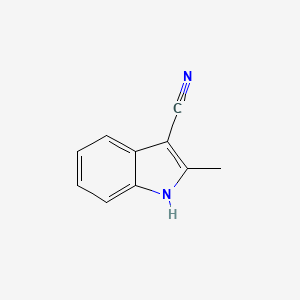

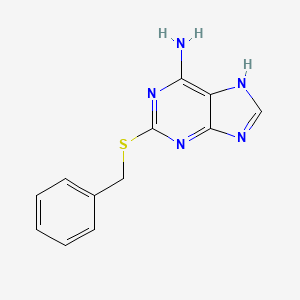

2-(Benzylthio)-9H-purin-6-amine

Overview

Description

2-(Benzylthio)-9H-purin-6-amine (2-BZT-6-A) is a purine derivative that is used in a variety of scientific research applications. It is an important class of compounds with a wide range of potential applications.

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Summary of the Application

A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines derivatives, which are analogues of ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates and ethyl 2-(((1H-benzimidazol-2-yl)methyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates, were prepared and evaluated for their antibacterial activity .

Methods of Application or Experimental Procedures

These compounds were obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . All compounds were characterized by 1H, 13C, and HRMS spectra .

Results or Outcomes

Out of fourteen, only eight compounds were screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results revealed that all of them were found to possess significant antibacterial activity against the germs tested . Compounds 6c, 6d, 6h, and 6m were more active on S. aureus and compounds 6h and 6m more active on E. coli .

Application in Synthesis of Benzimidazole-2-thione Derivatives

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry .

Summary of the Application

Alkylated, benzylated and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .

Methods of Application or Experimental Procedures

These compounds were obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . All compounds were characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .

Results or Outcomes

The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures of 8 and 9 were confirmed by X-ray single crystallography .

Application in Synthesis of 1,2,4-Triazole Derivatives

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Summary of the Application

The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy .

Methods of Application or Experimental Procedures

The synthesis of 1,2,4-triazole derivatives was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Results or Outcomes

The optimization of benzimidazole-based structures has resulted in various drugs that are currently on the market, such as omeprazole (proton pump inhibitor), pimobendan (ionodilator), and mebendazole (anthelmintic) .

Application in Synthesis of Heterometallic Nanomaterials

Specific Scientific Field

The specific scientific field of this application is Nanotechnology .

Summary of the Application

Heterometallic nanomaterials (HMNMs) display superior physicochemical properties and stability to monometallic counterparts, accompanied by wider applications in the fields of catalysis, sensing, imaging, and therapy due to synergistic effects between multi-metals in HMNMs .

Methods of Application or Experimental Procedures

The synthesis of HMNMs chiefly tailored through the sizes, shapes, compositions, structures and surface modification .

Results or Outcomes

HMNMs have widespread applications in sensing of targets (e.g. metal ions, small molecules, proteins, nucleic acids, and cancer cells), imaging (frequently involving photoluminescence, fluorescence, Raman, electrochemiluminescence, magnetic resonance, X-ray computed tomography, photoacoustic imaging, etc.), and therapy (e.g. radiotherapy, chemotherapy, photothermal therapy, photodynamic therapy, and chemodynamic therapy) .

Application in Synthesis of Antifungal Agrochemicals

Specific Scientific Field

The specific scientific field of this application is Agrochemistry .

Summary of the Application

New antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole were synthesized by an environmentally friendly method, using water as reaction medium .

Methods of Application or Experimental Procedures

These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .

Results or Outcomes

The new derivatives 2-(((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-(((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus). Both 4f and 4k could be classified as broad-spectrum fungicides, emerging as possible candidates for the control of these moulds, which have negative impact in food production .

properties

IUPAC Name |

2-benzylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPIAJURENEHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398695 | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-9H-purin-6-amine | |

CAS RN |

64542-91-2 | |

| Record name | 64542-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)